7-Amino-4-methylcoumarin

Catalog No.
S518347
CAS No.
26093-31-2
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-4-methylcoumarin

CAS Number

26093-31-2

Product Name

7-Amino-4-methylcoumarin

IUPAC Name

7-amino-4-methylchromen-2-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3

InChI Key

GLNDAGDHSLMOKX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-methyl-7-aminocoumarin, 7-amino-4-methylcoumarin, 7-amino-4-methylcoumarin, conjugate monoacid, coumarin 120, coumarin C440, coumarin, 7-amino-4-methyl-

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N

The exact mass of the compound 7-Amino-4-methylcoumarin is 175.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45796. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of 7-aminocoumarins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

7-Amino-4-methylcoumarin (CAS: 26093-31-2), often abbreviated as AMC, is a foundational blue-emitting fluorophore and a critical chemical intermediate. Its primary value in procurement stems from its role as the fluorogenic leaving group in a vast range of enzyme activity assays, particularly for proteases. When conjugated to a substrate like a peptide, its fluorescence is quenched; upon enzymatic cleavage, the free AMC is released, producing a strong, quantifiable fluorescent signal with excitation/emission maxima around 345-380 nm and 440-460 nm, respectively. This 'turn-on' mechanism provides a high signal-to-noise ratio, making it a well-established and cost-effective choice for developing sensitive biochemical assays.

Substituting 7-Amino-4-methylcoumarin (AMC) with close analogs like 7-amino-4-(trifluoromethyl)coumarin (AFC) or the parent 7-aminocoumarin is often unviable in established workflows. Seemingly minor structural changes significantly alter core performance metrics critical for reproducibility. For example, introducing a trifluoromethyl group (AFC) alters spectral properties and can impact enzyme kinetics. Similarly, removing the 4-methyl group affects solubility and the local environment of the amino group, which is the primary site for derivatization. Using a different fluorophore requires complete re-validation of assays, including determination of new Michaelis-Menten constants (Km/Vmax) and recalibration of fluorescence standards. For synthesis applications, the reactivity of the 7-amino group is influenced by the 4-position substituent, making direct substitution in established protocols unreliable. Therefore, specifying CAS 26093-31-2 is critical for maintaining data comparability and avoiding costly process redevelopment.

Precursor for High-Turnover Enzyme Substrates: Demonstrating Superior Catalytic Efficiency

In comparative kinetic studies of deubiquitinating enzymes, substrates utilizing AMC as the leaving group show dramatically higher catalytic efficiencies (kcat/Km) than analogous short peptide substrates. For the enzyme UCH-L3, the kcat/Km for hydrolysis of Ubiquitin-AMC was over 10,000,000-fold greater than for the hydrolysis of Z-Leu-Arg-Gly-Gly-AMC. This demonstrates that the AMC fluorophore is an integral part of a highly efficient substrate structure recognized by the enzyme, not merely an inert reporter.

Evidence DimensionRatio of Catalytic Efficiency (kcat/Km)
Target Compound DataRatio for Ubiquitin-AMC is >10^7
Comparator Or BaselineRatio for Z-Leu-Arg-Gly-Gly-AMC is 1 (baseline)
Quantified Difference>10,000,000-fold increase
ConditionsEnzyme: UCH-L3. Comparison between a full ubiquitin protein substrate and a small peptide substrate, both terminating in AMC.

This establishes AMC as the industry-standard precursor for creating exceptionally sensitive substrates, enabling detection of low enzyme concentrations critical in drug discovery and diagnostics.

Optimized Synthesis Yield via Pechmann Reaction: Superior Reactivity over Hydroxy-Analogs

In the solvent-free Pechmann synthesis of coumarins using a nano-crystalline sulfated-zirconia catalyst, the m-aminophenol precursor to 7-Amino-4-methylcoumarin is significantly more reactive than the m-hydroxy phenol precursor to 7-hydroxy-4-methylcoumarin. The synthesis of AMC reached ~100% conversion and selectivity in just 2 minutes at 110 °C. In contrast, the synthesis of its 7-hydroxy analog required 3 hours at a much higher temperature of 170 °C to achieve a 94% yield.

Evidence DimensionReaction Time to >90% Yield
Target Compound Data2 minutes (for AMC synthesis)
Comparator Or Baseline3 hours (180 minutes) (for 7-hydroxy-4-methylcoumarin synthesis)
Quantified Difference90x faster reaction time
ConditionsSolvent-free Pechmann reaction with nano-crystalline sulfated-zirconia catalyst. Target: 110 °C; Comparator: 170 °C.

For bulk procurement or in-house synthesis, the selection of m-aminophenol to produce AMC offers substantially improved process efficiency, leading to lower energy costs, higher throughput, and a more favorable manufacturing profile.

Solvatochromism: Predictable Spectral Shifts Based on Solvent Polarity

The photophysical properties of 7-Amino-4-methylcoumarin are highly sensitive to the solvent environment, a key consideration for formulation and assay development. For example, the emission maximum (λem) exhibits a predictable bathochromic (red) shift with increasing solvent polarity. In non-polar cyclohexane, the emission peak is at 422 nm, while in highly polar water, it shifts to 448 nm. This well-documented solvatochromism allows for rational solvent selection to tune optical properties for specific instrumentation or to probe local microenvironments.

Evidence DimensionFluorescence Emission Maximum (λem)
Target Compound Data448 nm (in Water)
Comparator Or Baseline422 nm (in Cyclohexane)
Quantified Difference26 nm red-shift
ConditionsMeasurement of fluorescence emission spectra in solvents of varying polarity.

This predictable behavior is a procurement-relevant property, as it ensures the compound can be effectively formulated in various aqueous buffers and organic co-solvents to meet the specific spectral requirements of diverse plate readers and microscopes.

High-Throughput Screening (HTS) for Protease Inhibitors

AMC is the precursor of choice for synthesizing fluorogenic peptide substrates used to screen large compound libraries for protease inhibitors. Its high quantum yield upon cleavage provides the robust signal-to-noise ratio required for sensitive and reproducible Z'-factor scores in automated HTS workflows.

Development of Custom Fluorogenic Substrates for Novel Enzymes

The well-established chemistry for conjugating peptides or other recognition motifs to the 7-amino group makes AMC a reliable starting material for creating novel enzyme assays. Its proven performance as a leaving group in diverse enzyme classes, from proteases to deubiquitinases, provides a high probability of success when developing new activity-based probes.

Use as a Reference Standard for Calibrating Fluorescence-Based Assays

Due to its stable and well-characterized fluorescence, high-purity 7-Amino-4-methylcoumarin serves as an essential reference standard. It is used to generate standard curves that convert relative fluorescence units (RFU) into absolute molar concentrations of product formed, a critical step for determining enzyme kinetic parameters like Vmax.

Large-Scale Synthesis of Fluorescent Probes

The high reactivity and rapid conversion rates of its precursors in catalyzed reactions make AMC a superior choice for industrial-scale synthesis. The efficient and high-yield synthesis process translates to better economics and a more sustainable manufacturing profile for downstream production of commercial assay kits and reagents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Powder; [MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.063328530 Da

Monoisotopic Mass

175.063328530 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OCY3JCT44X

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

26093-31-2

Wikipedia

7-amino-4-methylcoumarin

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-amino-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
1. Wildeboer, D., Jeganathan, F., Price, R.G., et al. Characterization of bacterial proteases with a panel of fluorescent peptide substrates. Anal. Biochem. 384(2), 321-328 (2009).
2. Kisselev, A.F., and Goldberg, A.L. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods Enzymol. 398, 364-378 (2005).
3. Prudnikov, I.M., and Smirnov, A.N. Short peptide tools for monitoring caspase and proteasome activities in embryonal and adult rat brain lysates: An approach for the differential identification of proteases. J. Biochem. 151(3), 299-316 (2012).
4. Zimmerman, M., Yurewicz, E., and Patel, G. A new fluorogenic substrate for chymotrypsin. Anal. Biochem. 70(1), 258-262 (1976).

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